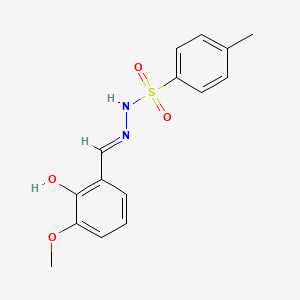![molecular formula C19H28N2O B5971490 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP or 4-MEC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug and is not approved for medical use. MEP is a popular research chemical that is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of dopamine and releasing serotonin from the presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone are similar to those of other stimulant drugs such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in lab experiments are its relatively simple synthesis method and its ability to act as a dopamine reuptake inhibitor and serotonin releaser. This makes it a useful tool for studying the central nervous system and potential therapeutic applications. However, its limitations include its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential as an analgesic drug for the treatment of pain. Additionally, further research is needed to understand the long-term safety and potential for abuse of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
Métodos De Síntesis
The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methylpropiophenone with 3-methylcyclohexylamine and paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is commonly used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a serotonin releaser. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have analgesic properties and may be useful in the treatment of pain.
Propiedades
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)
![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)